Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
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Description
Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride (ECAC-HCl) is an organic compound with a molecular weight of 203.64 g/mol. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). ECAC-HCl is a chiral molecule, meaning it can exist in two different forms, or enantiomers, which are mirror images of each other. ECAC-HCl is used in a variety of scientific research applications, including studies of drug metabolism, pharmacology, and neuroscience.
Scientific Research Applications
Cyclopentanone Derivatives in Chemical Synthesis
Cyclopentanone and its derivatives are crucial in organic synthesis, serving as intermediates for the production of fragrances, pharmaceuticals, and agrochemicals. The hydrogenative ring rearrangement of furfural to cyclopentanone under catalytic conditions highlights the versatility of cyclopentanone derivatives in synthesizing a diverse range of compounds with commercial applications (Dutta & Bhat, 2021). This transformation process underscores the potential of Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride as a building block in organic synthesis and biorefinery applications.
Jasmonic Acid and Derivatives in Therapeutic Applications
The structural and functional analogies with cyclopentanone compounds, such as jasmonic acid and its derivatives, illustrate the therapeutic potential of cyclopentanone-related compounds. Jasmonates, with their wide range of biological activities, are explored for their roles in the prophylaxis, treatment, and support of cancer treatment (Jarocka-Karpowicz & Markowska, 2021). Given the bioactivity of these compounds, this compound may also possess significant biological properties that could be harnessed in medical research, particularly in understanding molecular mechanisms of diseases and developing novel therapeutics.
Role in Understanding Molecular Mechanisms of Action
Research on structurally related compounds has been pivotal in understanding molecular mechanisms of action at the receptor level. Studies on stereoisomers of ohmefentanyl, for instance, have revealed significant insights into ligand-receptor interactions, offering a framework for investigating the pharmacological potential of this compound (Brine et al., 1997). Such investigations could provide valuable information regarding its interaction with biological systems, potentially leading to the development of new drugs or diagnostic tools.
Properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMXCZWUCHLJB-HHQFNNIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369354 |
Source
|
Record name | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142547-15-7 |
Source
|
Record name | Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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